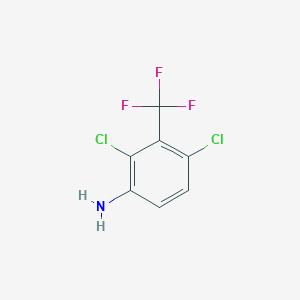

2,4-Dichloro-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(trifluoromethyl)aniline typically involves the chlorination of 4-trifluoromethylaniline. One common method includes dissolving 4-trifluoromethylaniline in acetic acid and then introducing chlorine gas at elevated temperatures (around 60°C) until the reaction is complete . The product is then isolated by cooling, filtering, and washing with water.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Análisis De Reacciones Químicas

Diazotization and Azide Formation

Diazotization is a critical step for functionalizing the aniline group. In a large-scale synthesis protocol:

Key Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C (maintained throughout) |

| Solvent | 2,2,2-Trifluoroacetic acid |

| Equivalents (NaNO₂/NaN₃) | 4.8 equiv. each |

Chlorination Reactions

Controlled chlorination using N-chlorosuccinimide (NCS) has been studied to optimize positional selectivity:

Table 1: Chlorination of 2-Chloro-3-(trifluoromethyl)aniline with NCS

Higher temperatures (60°C) and polar solvents like i-PrOH favor dichlorination (Entry 4), while ClCH₂CH₂Cl at 60°C maximizes trichlorination (Entry 3). This demonstrates solvent and temperature-dependent selectivity .

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide derivative of 2,4-dichloro-3-(trifluoromethyl)aniline participates in click chemistry to form triazole-based inhibitors:

-

Reaction : The azide (12a) reacts with terminal alkynes (13) under Cu(I) catalysis, yielding 1,2,3-triazoles with high regioselectivity .

-

Application : This method was utilized to synthesize Notum inhibitors, achieving IC₅₀ values as low as 9.5 nM .

Optimized Protocol :

| Component | Details |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF/water (4:1) |

| Temperature | Room temperature |

| Yield | 75–92% (depending on alkyne substrate) |

Stability and Byproduct Analysis

Under harsh conditions (e.g., 120°C), unintended isomerization or over-chlorination can occur. For example, halogenation at 120°C produces 2,4,5-trichloro-trifluoromethylbenzene as a byproduct (7–12% yield) . Pressure and catalyst adjustments are critical to suppress polychlorinated impurities .

This compound’s reactivity profile underscores its utility in synthesizing complex fluorinated architectures, particularly in pharmaceutical applications. Experimental parameters such as solvent polarity, temperature, and reagent stoichiometry are pivotal for controlling reaction outcomes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichloro-3-(trifluoromethyl)aniline is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in various chemical reactions, including:

- Suzuki–Miyaura Cross-Coupling Reaction : This reaction is vital for forming carbon-carbon bonds, allowing the construction of diverse organic compounds.

- Synthesis of Trifluoromethylated Compounds : The trifluoromethyl group is known for enhancing the biological activity of compounds, making this an important step in drug development.

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting possible applications in developing antimicrobial agents.

- Antifungal Activity : Similar investigations have highlighted its antifungal properties, indicating its utility in agricultural and pharmaceutical contexts.

Pharmaceutical Applications

Drug Development Precursor

The compound serves as a precursor for synthesizing pharmaceutical agents. Its unique structural features make it suitable for developing drugs with enhanced efficacy due to the incorporation of the trifluoromethyl group. Notably, it has been utilized in synthesizing:

- Notum Inhibitors : A recent study detailed the large-scale synthesis of a Notum inhibitor using this compound as a key starting material . This highlights its importance in medicinal chemistry.

Industrial Uses

Agrochemicals and Dyes Production

In industrial settings, this compound finds applications in producing agrochemicals and dyes. Its properties enable it to function effectively as:

- Pesticide Intermediate : It is used to synthesize insecticidal compounds such as pyrazole-type insecticides .

- Dye Manufacturing : The compound's chemical structure allows it to be incorporated into various dye formulations.

Case Study 1: Synthesis of Notum Inhibitor

A large-scale synthesis of a Notum inhibitor was reported using a modified Sakai reaction involving this compound as a key intermediate. The study emphasized optimizing reaction conditions to enhance yield and purity of the final product .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of this compound demonstrated significant effectiveness against specific bacterial strains. The findings support its potential use in developing new antimicrobial agents for clinical applications.

Mecanismo De Acción

The mechanism by which 2,4-Dichloro-3-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, as it can improve the pharmacokinetic properties of therapeutic agents .

Comparación Con Compuestos Similares

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 4-Amino-3,5-dichlorobenzotrifluoride

- 2,4-Dichloro-6-(trifluoromethyl)aniline

Uniqueness: 2,4-Dichloro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups makes it highly reactive and versatile for various synthetic applications .

Actividad Biológica

2,4-Dichloro-3-(trifluoromethyl)aniline (DTFA) is a chemical compound with notable applications in both industrial and biological contexts. As an intermediate in the synthesis of various pharmaceuticals and agrochemicals, its biological activity has garnered attention for potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of DTFA, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C7H5Cl2F3N

- Molecular Weight : 227.02 g/mol

- Appearance : White to off-white solid

DTFA acts primarily as a chemical intermediate, influencing various biochemical pathways through its derivatives. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the bioactivity of synthesized drugs.

Target Interactions

- Tubulin Polymerization Inhibition : DTFA derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This has been demonstrated in studies where compounds derived from DTFA exhibited significant antiproliferative activity against various cancer cell lines, including A549 and HeLa cells .

- Notum Inhibition : DTFA has been utilized in the synthesis of Notum inhibitors, which play a role in modulating Wnt signaling pathways. This interaction is crucial for cellular processes such as proliferation and differentiation .

Anticancer Properties

Recent studies have highlighted the potential of DTFA and its derivatives in cancer treatment:

- Case Study 1 : A derivative of DTFA was synthesized and tested against HeLa cells, showing an IC50 value of 60 nM, indicating potent antiproliferative activity. The mechanism involved the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .

- Case Study 2 : Research demonstrated that certain DTFA derivatives inhibited tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4 (CA-4), suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

DTFA has also been investigated for its antimicrobial properties:

- Antifungal Effects : Studies indicate that DTFA exhibits antifungal activity, potentially useful in treating fungal infections. Its effectiveness varies based on structural modifications to the aniline moiety .

Pharmacokinetics

The pharmacokinetic profile of DTFA is influenced by its chemical structure:

- Absorption and Distribution : The trifluoromethyl group enhances membrane permeability, facilitating absorption.

- Metabolism : As an intermediate, the metabolism of DTFA is largely dependent on the final compound it forms during synthesis. Its derivatives often exhibit improved stability and bioavailability compared to non-fluorinated analogs .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 227.02 g/mol |

| Antiproliferative IC50 | 60 nM (HeLa cells) |

| Notum Inhibition IC50 | 9.5 nM (specific derivative) |

| Antifungal Activity | Moderate to potent |

Propiedades

IUPAC Name |

2,4-dichloro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOFCJCIFXVDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.